molecular formula C19H21N3O3 B5659584 N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide

N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide

Cat. No. B5659584
M. Wt: 339.4 g/mol
InChI Key: PYRXFTMGNBIBJM-DTQAZKPQSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide often involves complex reactions including the formation of pyrazolo[1,5-a]pyridines and isoxazoles from the thermal reaction of diacyl-N-(1-pyridinio)vinylaminides, showcasing the versatility and reactivity of such structures (Tamura et al., 1973).

Molecular Structure Analysis

The molecular structure of compounds related to N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide is crucial for their function, with studies focusing on the potent and selective agonist activity for specific receptors indicating the importance of stereochemistry and molecular orientation (Wishka et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate a wide range of reactivities and outcomes, such as the formation of 1-aryl-5-amido-1,2,3-triazolines from the 1,3-dipolar cycloaddition of aryl azides to enamides, highlighting the chemical versatility and potential for creating diverse derivatives (Kadaba, 1992).

properties

IUPAC Name

N-[(E)-3-(azepan-1-yl)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18(17-8-6-12-25-17)21-16(13-15-7-5-9-20-14-15)19(24)22-10-3-1-2-4-11-22/h5-9,12-14H,1-4,10-11H2,(H,21,23)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRXFTMGNBIBJM-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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